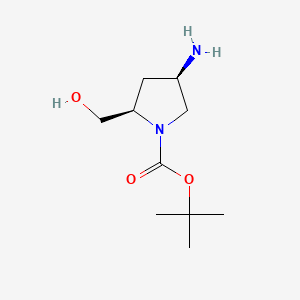![molecular formula C12H18O4 B8054231 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid](/img/structure/B8054231.png)
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₄. It features a bicyclo[3.2.1]octane core, which is a common structural motif in many biologically active natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid typically involves the transformation of commercially available monoterpenes like carvone. The key steps in the synthetic route include an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This method allows for the efficient construction of the bicyclo[3.2.1]octane system, which is then functionalized to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
- 2-Azabicyclo[3.2.1]octane
Uniqueness
2-(5-(Methoxycarbonyl)bicyclo[3.2.1]octan-1-yl)acetic acid is unique due to its specific bicyclo[3.2.1]octane core and the functional groups attached to it. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
2-(5-methoxycarbonyl-1-bicyclo[3.2.1]octanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(8-12,5-6-12)7-9(13)14/h2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYIEIIPBVQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine hydrochloride](/img/structure/B8054151.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B8054158.png)

![2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8054161.png)



![8-Bromo-4-chloropyrido[4,3-d]pyrimidine](/img/structure/B8054193.png)



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid](/img/structure/B8054222.png)
![2-(5-(Methoxycarbonyl)bicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B8054228.png)
![Methyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8054247.png)
